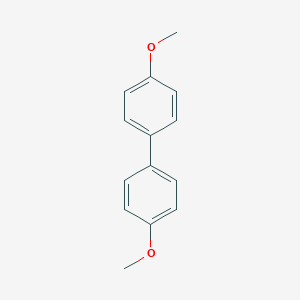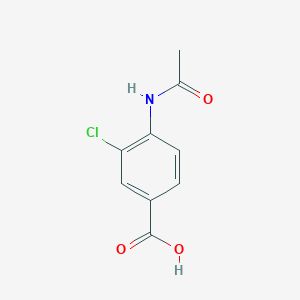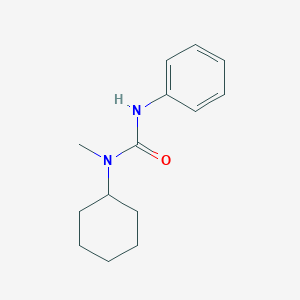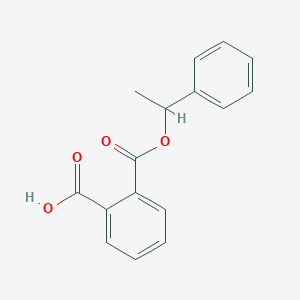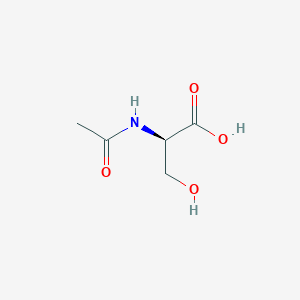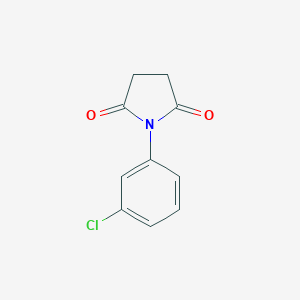![molecular formula C14H14O2S2 B188891 (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol CAS No. 35190-71-7](/img/structure/B188891.png)
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol
描述
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol, also known as HMPPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol involves its ability to induce apoptosis in cancer cells by targeting the mitochondrial pathway. (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has been shown to increase the production of reactive oxygen species (ROS), leading to the activation of the mitochondrial pathway and subsequent apoptosis. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to inhibit the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the NF-κB signaling pathway. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to have antioxidant properties, with studies showing its ability to scavenge free radicals and protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for anti-cancer drug development. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol. Firstly, further studies are needed to investigate the potential of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol as an anti-cancer agent, including its efficacy in different types of cancer and its potential as a combination therapy with other anti-cancer drugs. Secondly, the anti-inflammatory and antioxidant properties of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol need to be further investigated to determine its potential as a treatment for various inflammatory and oxidative stress-related diseases. Lastly, the development of more efficient synthesis methods for (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol may improve its bioavailability and efficacy, making it a more viable candidate for drug development.
科学研究应用
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has shown promising results in various scientific research applications, including its potential as an anti-cancer agent. Studies have shown that (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol induces apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
属性
CAS 编号 |
35190-71-7 |
|---|---|
产品名称 |
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol |
分子式 |
C14H14O2S2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
[2-[[2-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol |
InChI |
InChI=1S/C14H14O2S2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 |
InChI 键 |
GBCUGUWBYDCGFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CO)SSC2=CC=CC=C2CO |
规范 SMILES |
C1=CC=C(C(=C1)CO)SSC2=CC=CC=C2CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


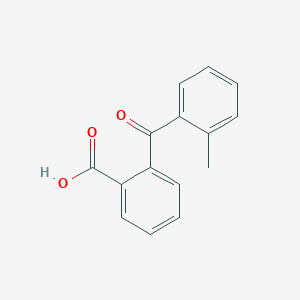

![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)
